5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one

Description

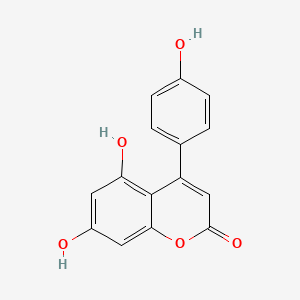

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely found in various plants. This compound is characterized by its benzopyran structure with hydroxyl groups at positions 5, 7, and 4’ on the phenyl ring.

Properties

CAS No. |

124607-18-7 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

5,7-dihydroxy-4-(4-hydroxyphenyl)chromen-2-one |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-7,16-18H |

InChI Key |

CGVARJGGCPCIES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)OC3=CC(=CC(=C23)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic compounds with benzopyran precursors under acidic or basic conditions. For instance, the reaction between 4-hydroxybenzaldehyde and 5,7-dihydroxy-4H-chromen-4-one in the presence of a base like sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound from plant sources or synthetic mixtures .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated flavonoids.

Scientific Research Applications

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic effects against cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Genistein: 4’,5,7-Trihydroxyisoflavone, known for its estrogenic activity.

Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, noted for its antioxidant properties.

Hispidulin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, recognized for its anti-inflammatory effects.

Uniqueness

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and potential therapeutic properties makes it a valuable compound in various fields of research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.